2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 922079-58-1
VCID: VC7468267
InChI: InChI=1S/C19H13FN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23)
SMILES: COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Molecular Formula: C19H13FN2O3S
Molecular Weight: 368.38

2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

CAS No.: 922079-58-1

Cat. No.: VC7468267

Molecular Formula: C19H13FN2O3S

Molecular Weight: 368.38

* For research use only. Not for human or veterinary use.

2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide - 922079-58-1

Specification

CAS No. 922079-58-1
Molecular Formula C19H13FN2O3S
Molecular Weight 368.38
IUPAC Name 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H13FN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23)
Standard InChI Key IWVBFNPGQQYTBG-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F

Introduction

The compound 2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule featuring a benzamide core, a substituted thiazole ring, and a methoxybenzofuran moiety. Such compounds often exhibit significant biological activities, including anticancer, antimicrobial, or other pharmacological properties due to their heteroaromatic structures.

Structural Features

Molecular Formula: C18H12FN3O3S
Molecular Weight: Approximately 369.37 g/mol

The compound integrates:

  • A fluorinated benzamide group, enhancing lipophilicity and potential biological activity.

  • A 1,3-thiazole ring, a heterocyclic structure known for its bioactive potential.

  • A methoxy-substituted benzofuran, contributing to aromaticity and electron-donating effects.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions combining:

  • Thiazole Formation: Utilizing cyclization reactions between thiourea derivatives and α-haloketones.

  • Benzofuran Substitution: Introducing the methoxybenzofuran moiety through electrophilic substitution.

  • Amide Bond Formation: Coupling the thiazole intermediate with a fluorinated benzoyl chloride derivative.

Anticancer Potential

Heteroaromatic compounds like this one are frequently studied for their anticancer properties:

  • The thiazole ring can interact with DNA or enzymes critical for cell proliferation.

  • Methoxybenzofuran contributes to oxidative stress modulation in cancer cells.

Analytical Data

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) NMR: Signals corresponding to aromatic protons, methoxy group, and amide NH.

    • Carbon (13C^{13}C) NMR: Peaks for carbonyl carbon, aromatic carbons, and fluorinated carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=369m/z = 369, confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Amide bond stretching (~1650 cm1^{-1}).

    • C-F bond vibrations (~1200 cm1^{-1}).

Potential Applications

Based on structural analogs:

  • Pharmaceuticals:

    • Anticancer agents targeting specific enzymes or pathways.

    • Antimicrobial drugs effective against resistant strains.

  • Chemical Probes:

    • Used in research to study protein-ligand interactions.

  • Agrochemicals:

    • Potential insecticidal or fungicidal applications.

Limitations and Future Directions

While promising, further studies are needed:

  • Toxicity Assessments: Evaluate safety profiles in mammalian models.

  • Pharmacokinetics: Study absorption, distribution, metabolism, and excretion (ADME).

  • Structure-Activity Relationship (SAR): Optimize functional groups for enhanced efficacy.

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